LysoFP-NO2

Lysosome imaging Carbon monoxide detection Fluorescent probe

Non-specific CO probes cause diffuse cytosolic signal and misinterpretation of lysosomal CO roles. LysoFP-NO2 solves this with morpholine-driven lysosomal targeting, ensuring organelle-specific detection. • >75-fold turn-on fluorescence upon CO reduction (λex/em 440/528 nm) • Lysosomal colocalization Pearson's correlation >0.9; non-cytotoxic up to 30 µM (5 h) • Validated in MCF7 and HepG2 cells with CORM-2/CORM-3; bench control for probe development

Molecular Formula C18H17N3O5
Molecular Weight 355.3 g/mol
Cat. No. B3026194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysoFP-NO2
Molecular FormulaC18H17N3O5
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O5/c22-17-14-3-1-2-12-10-13(21(24)25)11-15(16(12)14)18(23)20(17)5-4-19-6-8-26-9-7-19/h1-3,10-11H,4-9H2
InChIKeyMQBIIGAYEJQXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione: A Lysosome-Targeted Turn-On CO Probe for Quantitative Cellular Imaging


2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione, commonly designated LysoFP-NO₂, is a nitro-functionalized naphthalimide-based fluorogenic probe engineered for the selective detection of carbon monoxide (CO) within the lysosomal compartment [1]. The compound operates via a turn-on mechanism, wherein the reduction of the 5-nitro group to an amine in the presence of CO unquenches the naphthalimide core, yielding a >75-fold fluorescence enhancement [1]. Its molecular architecture integrates a morpholine moiety for subcellular targeting and a naphthalimide fluorophore with excitation/emission maxima at 440/528 nm, respectively [1]. This probe is specifically optimized for applications requiring real-time, lysosome-specific CO imaging in live-cell models.

Why Generic Substitution of 2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione Fails: The Critical Impact of Subcellular Targeting on CO Detection


Substituting 2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione with a generic naphthalimide CO probe or an untargeted arylnitro derivative introduces two critical and quantifiable liabilities: (1) Loss of lysosomal specificity, as the morpholine moiety is essential for directed accumulation, leading to diffuse cytosolic signal and misinterpretation of CO's organelle-specific roles [1]; (2) Inability to detect CO from non-ruthenium sources, a shared limitation among arylnitro probes, which renders the probe unsuitable for studies employing gaseous CO or alternative CO-releasing molecules (CORMs) [2]. The following quantitative evidence delineates precisely where LysoFP-NO₂ diverges from its closest structural and functional analogs, enabling informed procurement decisions.

Quantitative Evidence for 2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione: Head-to-Head Comparator Analysis for Scientific Procurement


Lysosomal Targeting Fidelity: LysoFP-NO₂ vs. Untargeted Naphthalimide CO Probes

LysoFP-NO₂ incorporates a morpholine group that directs the probe specifically to the lysosomal compartment, whereas untargeted naphthalimide CO probes like COFP exhibit diffuse cytosolic distribution [1]. In live MCF7 cells, confocal microscopy colocalization studies confirmed that LysoFP-NO₂ fluorescence overlapped exclusively with LysoTracker Red, a lysosome-specific dye, with a Pearson's correlation coefficient >0.9 [1]. In contrast, the untargeted probe COFP, lacking the morpholine moiety, shows no such organelle specificity and distributes evenly throughout the cytoplasm [2]. This differential targeting is quantifiable and directly impacts the interpretability of CO signaling experiments.

Lysosome imaging Carbon monoxide detection Fluorescent probe

CO Source Specificity: LysoFP-NO₂ and Arylnitro Probes Are Restricted to Ruthenium-Based CORMs

A head-to-head evaluation of three arylnitro-based CO probes—COFP, LysoFP-NO₂, and NIR-CO—revealed a shared and critical limitation: all three probes respond exclusively to ruthenium-based CO-releasing molecules (CORM-2 and CORM-3) and fail to turn on with pure CO gas or CO generated from alternative sources [1]. In controlled experiments, treatment with gaseous CO resulted in fluorescence enhancement of <2-fold for LysoFP-NO₂, whereas CORM-3 triggered the expected >75-fold turn-on response [1]. This finding categorically restricts the utility of LysoFP-NO₂ to studies employing Ru-based CORMs and disqualifies it for general gaseous CO detection.

CO-releasing molecules Fluorescent probe Selectivity

Live-Cell Compatibility: LysoFP-NO₂ Demonstrates Extended Temporal Window vs. Cytotoxic Alternatives

LysoFP-NO₂ exhibits negligible cytotoxicity in HepG2 cells over a 5-hour exposure at concentrations up to 30 µM, as determined by standard MTT assays [1]. This performance stands in contrast to many CO probes that exhibit significant cytotoxicity at similar concentrations, limiting their utility for prolonged live-cell imaging. The non-cytotoxic profile of LysoFP-NO₂ is supported by vendor-validated data, confirming a safe working concentration of 30 µM for up to 5 hours . This characteristic enables longitudinal studies of CO dynamics without compromising cell viability.

Cytotoxicity Live-cell imaging Fluorescent probe

Fluorescence Enhancement Magnitude: LysoFP-NO₂ Outperforms Many Turn-On Probes in Signal-to-Noise Ratio

LysoFP-NO₂ achieves a >75-fold fluorescence enhancement upon CO-mediated reduction of its nitro group to the corresponding amine [1]. This turn-on ratio is substantially higher than that reported for many structurally related probes, such as the ratiometric lysosomal CO probe TBM-CO, which exhibits only a ~2.5-fold ratio change (F686/F616) [2]. While TBM-CO offers near-infrared emission and ratiometric readout, its lower enhancement factor may limit sensitivity in low-abundance CO environments. The high enhancement of LysoFP-NO₂ ensures robust signal-to-noise, facilitating detection of subtle CO fluctuations within lysosomes.

Fluorescence enhancement Signal-to-noise CO detection

High-Value Application Scenarios for 2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione Based on Empirical Evidence


Monitoring Lysosomal CO Flux in Response to Ru-Based CORMs in Cancer Cell Models

LysoFP-NO₂ is optimally deployed in studies requiring quantitative, real-time monitoring of lysosomal CO dynamics in cancer cell lines (e.g., MCF7, HepG2) upon treatment with ruthenium-based CO-releasing molecules such as CORM-2 or CORM-3. Its lysosomal targeting ensures that the observed fluorescence signal directly correlates with organelle-specific CO accumulation, enabling precise interrogation of CO's role in lysosomal function and cell death pathways. The >75-fold turn-on enhancement provides sufficient dynamic range to detect subtle, CORM-induced CO fluctuations [1]. This scenario is supported by direct experimental evidence in MCF7 cells, where LysoFP-NO₂ fluorescence colocalized with LysoTracker and responded selectively to CORM-3 [1].

Live-Cell Screening of Lysosomotropic CO-Donating Compounds

The non-cytotoxic profile of LysoFP-NO₂ (up to 30 µM, 5 hours) makes it a suitable tool for medium-throughput screening of novel CO-releasing molecules that accumulate in lysosomes. Researchers can incubate cells with candidate compounds and use LysoFP-NO₂ to quantify CO release specifically within the lysosomal compartment, while the probe's low toxicity preserves cell viability for downstream assays. This application leverages the probe's established safety window and high signal-to-noise ratio, which are validated by vendor data and original publications [1].

Validation of Lysosomal Targeting in Novel CO Probe Development

LysoFP-NO₂ serves as a benchmark control in the development and characterization of new lysosome-targetable CO probes. Its well-documented lysosomal specificity (Pearson's correlation >0.9) and turn-on mechanism provide a reference standard for evaluating the targeting efficiency and response kinetics of candidate probes. In comparative studies, researchers can directly assess whether a new probe achieves comparable or improved lysosomal localization by performing colocalization experiments with LysoFP-NO₂ [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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